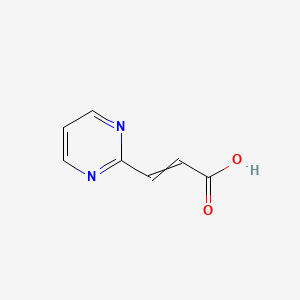

3-(2-Pyrimidinyl)-2-propenoic acid

Description

General Context of Pyrimidine-Substituted Propenoic Acids in Chemical Biology

Pyrimidine-substituted propenoic acids are a class of compounds that have garnered considerable attention in chemical biology. The pyrimidine (B1678525) moiety itself is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs. nih.gov When coupled with a propenoic acid group, these molecules can interact with a variety of biological targets. Research has shown that pyrimidine derivatives can exhibit a wide range of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govgsconlinepress.com The acrylic acid portion of these molecules can act as a Michael acceptor or participate in other interactions, further diversifying their potential biological effects. nih.gov

Significance of the 2-Propenoic Acid Moiety in Synthetic Organic Chemistry

The 2-propenoic acid moiety, commonly known as acrylic acid, is a versatile building block in synthetic organic chemistry. Its reactivity, particularly the carbon-carbon double bond conjugated with a carboxylic acid, allows for a multitude of chemical transformations. One of the most fundamental reactions involving this moiety is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org This reaction is a powerful tool for forming C-C bonds and is often employed in the synthesis of α,β-unsaturated ketones. wikipedia.org

Another significant reaction is the Heck coupling, a palladium-catalyzed reaction between an aryl or vinyl halide and an alkene. nih.govorganic-chemistry.org This method is instrumental in attaching olefinic groups to aromatic rings and is known for its high trans selectivity. organic-chemistry.org These synthetic strategies highlight the importance of the propenoic acid scaffold in constructing complex molecules with potential applications in various scientific domains.

Overview of Research Trajectories for Similar Chemical Scaffolds

Research into chemical scaffolds similar to 3-(2-pyrimidinyl)-2-propenoic acid has followed several promising trajectories. For instance, pyrimidine acrylamides have been synthesized and investigated for their antioxidant and lipoxygenase inhibitory activities. nih.govnih.gov In one study, a series of novel piperidine (B6355638) pyrimidine cinnamic acid amides were designed and evaluated, with some derivatives showing potent inhibition of the lipoxygenase enzyme. nih.gov

Furthermore, the synthesis of various pyrimidine derivatives continues to be an active area of research. researchgate.net Scientists are exploring new synthetic routes to create libraries of these compounds for biological screening. These efforts are driven by the well-established and diverse pharmacological potential of the pyrimidine core. gsconlinepress.com

Interdisciplinary Relevance in Medicinal Chemistry and Materials Science

The interdisciplinary relevance of pyrimidine-based compounds is vast. In medicinal chemistry, they are integral to the development of new therapeutic agents. gsconlinepress.com Their ability to mimic endogenous molecules allows them to interact with biological targets, leading to the discovery of new drugs for a range of diseases. gsconlinepress.com

In the realm of materials science, pyrimidine derivatives are being explored for their unique optical and electronic properties. For example, some pyrimidine-containing compounds have been investigated as fluorescent sensors and for their applications in organic light-emitting diodes (OLEDs). The versatility of the pyrimidine scaffold allows for the fine-tuning of its photophysical properties through chemical modification, opening up possibilities for the creation of novel functional materials.

While specific experimental data for this compound is not extensively available in publicly accessible literature, the foundational knowledge of its constituent parts—the pyrimidine ring and the propenoic acid moiety—provides a strong basis for its continued investigation in both medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrimidin-2-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1-5H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLPYNNSGRACAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 2 Pyrimidinyl 2 Propenoic Acid

Targeted Synthesis of 3-(2-Pyrimidinyl)-2-propenoic Acid and its Derivatives

The synthesis of this compound and its analogs is achieved through several key methodologies, including advanced catalytic cross-coupling reactions and classical condensation strategies. These approaches allow for precise control over the molecular architecture, enabling the construction of the core pyrimidine (B1678525) structure and the subsequent installation of the propenoic acid side chain.

Catalytic Coupling Reactions

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Nickel and palladium catalysts are particularly prominent in the synthesis of complex heterocyclic compounds.

Nickel-catalyzed cross-coupling reactions offer a powerful and cost-effective alternative to palladium-based methods for certain transformations. The synthesis of 2-alkylated pyridines through the nickel-catalyzed cross-coupling of 2-chloropyridines with alkyl bromides demonstrates the utility of this approach for functionalizing chloro-substituted nitrogen heterocycles. thieme-connect.de This methodology, often employing a bathophenanthroline (B157979) ligand, is conducted at high concentrations in solvents like N,N-dimethylformamide (DMF) and shows promising functional group compatibility. thieme-connect.de

While a direct, single-step synthesis of 3-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-propenoic acid using a nickel catalyst is not extensively documented, the principles of nickel-catalyzed cross-electrophile coupling are applicable. Such a synthesis could theoretically proceed by coupling a suitably substituted 2,5-dichloropyrimidine (B52856) with a propenoic acid derivative. The development of air-tolerant, discrete Nickel(0) pre-catalysts has further enhanced the practicality of these reactions in synthetic chemistry. umich.edu

Palladium catalysis is a cornerstone in the synthesis of functionalized pyrimidines and their nucleoside derivatives. sioc-journal.cn Several palladium-catalyzed reactions are instrumental for creating the C-C bond between the pyrimidine ring and the propenoic acid moiety.

Heck Reaction : This reaction couples a vinyl compound, such as acrylic acid or its esters, with an organohalide. A 5-halopyrimidine can be reacted with an acrylate (B77674) under palladium catalysis to form the this compound skeleton. The reaction has been successfully applied to the synthesis of various pyrimidine derivatives. sioc-journal.cn

Sonogashira Reaction : This reaction couples terminal alkynes with aryl or vinyl halides. It is a key method for synthesizing precursors like 3-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-propyn-1-ol, an intermediate used in the preparation of pyrrolo[2,3-d]pyrimidine derivatives. sioc-journal.cnpharmaffiliates.com The resulting alkynylpyrimidine can then be further manipulated to yield the desired propenoic acid.

Stille Reaction : This involves the coupling of an organostannane with an organohalide. It is another versatile tool for the C-C bond formation required for pyrimidine derivatives. sioc-journal.cn

Direct C-H Arylation : Recent advances have enabled the direct coupling of C-H bonds with aryl halides, offering a more atom-economical approach. Palladium-catalyzed direct C-H arylation has been used for the selective functionalization at the C6 position of pyrrolo[2,3-d]pyrimidines, a related class of compounds. researchgate.net

These palladium-catalyzed methods provide robust and flexible routes to a wide array of substituted pyrimidines, allowing for late-stage functionalization and the creation of diverse chemical libraries. researchgate.netacs.org

Condensation Reactions for Pyrimidine Ring Construction

The fundamental method for constructing the pyrimidine ring itself is through condensation reactions. pharmaguideline.com These reactions typically involve the cyclization of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.egwikipedia.org

The most widely used approach involves the condensation of a 1,3-bifunctional three-carbon compound, such as a β-dicarbonyl compound, with an amidine, urea (B33335), or guanidine. bu.edu.egwikipedia.org This principal synthesis pathway is highly versatile for producing a variety of substituted pyrimidines. For instance, the reaction of ethyl acetoacetate (B1235776) with an amidine was one of the first methods used to synthesize pyrimidine derivatives. wikipedia.org

Other notable condensation strategies include:

The Biginelli Reaction : A one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea to produce dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. wikipedia.org

Reaction with α,β-Unsaturated Ketones : Amidines can react with α,β-unsaturated ketones in a [3+3] annulation to form dihydropyrimidine (B8664642) intermediates, which are then oxidized to the final pyrimidine product. researchgate.net

Multicomponent Annulation : Modern methods involve the oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol to efficiently generate pyrimidine derivatives. organic-chemistry.org

These condensation reactions are foundational for building the core heterocyclic structure before subsequent modifications, such as the introduction of the propenoic acid side chain. bu.edu.egnih.gov

Mannich-Type Reactions in Propionic Acid Derivative Synthesis

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base, from an aldehyde (often formaldehyde), a primary or secondary amine, and an active hydrogen-containing compound like a ketone. researchgate.netthaiscience.info These Mannich bases are valuable synthetic intermediates for pharmaceuticals and natural products. thaiscience.infonih.gov

In the context of propionic acid derivative synthesis, the Mannich reaction is a key tool for aminoalkylation. nih.govnih.gov While not directly forming the propenoic acid, it can be used to synthesize complex precursors. For example, a Mannich-type reaction is the key step in producing γ-aminoalcohols, which can then be dehydrated to yield allylamines, a class of compounds structurally related to propenoic acid derivatives. mdpi.com One patented method for preparing 3-(2-oxocyclopentyl)-propionic ester involves the reaction of cyclopentanone (B42830) and morpholine (B109124) to form an enamine, which then undergoes a Michael-type addition with an acrylate—a reaction closely related in principle to the Mannich reaction. google.com This highlights the utility of such condensation strategies in building substituted propionic acid frameworks.

Derivatization and Structural Modification Strategies

Once the core this compound structure is assembled, a variety of derivatization strategies can be employed to modify its properties. These modifications can be targeted at either the pyrimidine ring or the propenoic acid side chain.

Modification of the Pyrimidine Ring:

Catalytic Cross-Coupling: As discussed, palladium-catalyzed reactions like the Heck, Suzuki, and Sonogashira couplings are powerful tools for introducing aryl, alkyl, or other functional groups at various positions on the pyrimidine ring, provided a suitable halide is present. sioc-journal.cnresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): Chloro-substituted pyrimidines are susceptible to SNAr reactions. For instance, the chlorine atom at the 2-position in 3-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-propenoic acid can be displaced by various nucleophiles, such as amines or alcohols, to generate a library of derivatives. This is a common strategy in the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. google.comnih.gov

Ring Annulation: The pyrimidine ring can be used as a scaffold to build fused heterocyclic systems. For example, condensation of 4-amino-6-hydroxy-2-mercaptopyrimidine with α,β-unsaturated ketones leads to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov

Modification of the Propenoic Acid Side Chain:

Esterification/Amidation: The carboxylic acid group can be readily converted into esters or amides to modulate solubility and biological activity.

Reactions of the Double Bond: The carbon-carbon double bond in the propenoic acid moiety can undergo various addition reactions. For example, hydroarylation of the double bond in 3-(furan-2-yl)propenoic acids with arenes has been demonstrated, offering a route to 3,3-diarylpropanoic acid derivatives. mdpi.com

These derivatization strategies provide chemists with a versatile toolkit to fine-tune the structure of this compound, enabling the exploration of its chemical space for various applications.

Esterification and Amidation of the Propenoic Acid Moiety

The carboxylic acid functional group in this compound is a prime site for chemical modification through esterification and amidation reactions. These transformations are fundamental in creating derivatives with altered solubility, reactivity, and biological interaction profiles.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. One common approach is Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Another effective method involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which facilitates the reaction with alcohols, including those that are poor nucleophiles. reddit.com The choice of method often depends on the specific alcohol being used and the desired reaction conditions.

Amidation: The synthesis of amides from this compound is a crucial transformation for building larger, more complex molecules, including peptides and other bioactive compounds. Standard peptide coupling reagents are highly effective for this purpose. For instance, 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to activate the carboxylic acid, which then readily reacts with primary or secondary amines to form the corresponding amide. uran.ua Other reagents such as aminium-based TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and carbodiimide-based DIC (N,N'-diisopropylcarbodiimide) are also efficient for promoting amidation. core.ac.uk In some cases, the reaction of esters with alkali metal amidoboranes can provide a rapid and high-yield route to primary and secondary amides at room temperature without the need for a catalyst. nih.gov

These reactions are highly versatile and can be used to introduce a wide array of functional groups into the molecule, as illustrated in the following table:

| Reagent Type | Specific Reagent | Product |

| Alcohol | Ethanol | Ethyl 3-(2-pyrimidinyl)-2-propenoate |

| Primary Amine | Aniline | N-phenyl-3-(2-pyrimidinyl)-2-propenamide |

| Secondary Amine | Diethylamine | N,N-diethyl-3-(2-pyrimidinyl)-2-propenamide |

| Amino Acid | Glycine methyl ester | Methyl 2-((3-(2-pyrimidinyl)-2-propenoyl)amino)acetate |

Introduction of Heterocyclic Ring Fusions (e.g., Thienopyrimidines, Pyrrolopyrimidines)

The pyrimidine core of this compound serves as a foundational unit for the construction of fused heterocyclic systems like thienopyrimidines and pyrrolopyrimidines. These fused systems are of significant interest due to their presence in many biologically active compounds. nih.gov

Thienopyrimidines: The synthesis of thieno[2,3-d]pyrimidines can be approached through various synthetic strategies, often starting from a pre-functionalized thiophene (B33073) ring which is then fused to a pyrimidine ring, or vice-versa. nih.govnih.gov For derivatives of this compound, a potential pathway involves reactions that utilize the reactivity of the pyrimidine ring and the propenoic acid side chain to build the adjacent thiophene ring.

Pyrrolopyrimidines: Pyrrolo[2,3-d]pyrimidines are another important class of fused heterocycles. nih.govgoogle.com Synthetic routes to these compounds often involve the construction of the pyrrole (B145914) ring onto an existing pyrimidine core. For example, a common method is the Buchwald-Hartwig C-N cross-coupling reaction. nih.gov The synthesis of novel pyrrolopyrimidine derivatives can also be achieved through multi-step reaction sequences starting from functionalized pyrrolopyrimidine precursors. nih.gov The versatility of the pyrimidine structure allows for the synthesis of various isomers, such as pyrrolo[3,2-d]pyrimidines. researchgate.net

The general strategies for these ring fusions are outlined below:

| Fused System | General Approach | Key Intermediates |

| Thienopyrimidine | Cyclization of a functionalized pyrimidine with a sulfur-containing reagent. | 2-aminothiophene-3-carboxylic acid esters nih.gov |

| Pyrrolopyrimidine | Construction of a pyrrole ring onto the pyrimidine core. | 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine google.com |

Stereochemical Control and Isomerism in Analog Synthesis (e.g., Z/E Configuration)

The propenoic acid moiety of this compound contains a carbon-carbon double bond, which can exist as two different stereoisomers: the Z isomer and the E isomer. The terms Z (from the German zusammen, meaning "together") and E (from the German entgegen, meaning "opposite") are used to describe the absolute stereochemistry of the double bond. wikipedia.org

The assignment of E or Z is determined by the Cahn-Ingold-Prelog (CIP) priority rules. lumenlearning.comyoutube.com For each carbon of the double bond, the two substituents are assigned a priority based on their atomic number. libretexts.org If the higher-priority substituents on each carbon are on the same side of the double bond, the configuration is Z. If they are on opposite sides, the configuration is E. khanacademy.org

In the case of this compound, the substituents on the double bond are a hydrogen atom, a carboxylic acid group, and a pyrimidinyl group. The stereochemistry of this double bond is a critical factor in the synthesis of its analogs, as the spatial arrangement of these groups can significantly influence the molecule's biological activity and physical properties. nih.gov Controlling the stereochemical outcome of reactions to selectively produce either the E or Z isomer is a key challenge in synthetic chemistry. This control can often be achieved through the choice of reaction conditions, catalysts, and starting materials.

| Isomer | Configuration of High-Priority Groups |

| E-isomer | Opposite sides of the double bond |

| Z-isomer | Same side of the double bond |

Elucidation of Reaction Mechanisms and Synthetic Pathways

Understanding the reaction mechanisms and synthetic pathways involved in the transformations of this compound is essential for optimizing reaction conditions and designing novel derivatives.

The esterification and amidation of the propenoic acid moiety typically proceed through well-established mechanisms. For example, in DCC-mediated esterification, the reaction is thought to proceed through an O-acylisourea intermediate, which is then attacked by the alcohol nucleophile. reddit.com Similarly, amidation reactions often involve the activation of the carboxylic acid to form a more reactive species that is susceptible to nucleophilic attack by an amine. nih.gov

The synthesis of fused heterocyclic systems involves more complex multi-step pathways. These often begin with the formation of key intermediates, followed by intramolecular cyclization reactions to form the final fused ring system. For instance, the synthesis of thienopyrimidines may involve the reaction of a pyrimidine derivative with a reagent that introduces a sulfur-containing side chain, which then undergoes cyclization. nih.gov

The pyrimidine ring itself is an aromatic heterocycle, and its chemical reactivity is influenced by the two nitrogen atoms, which make it electron-deficient. thieme-connect.de This electronic nature plays a crucial role in the reaction pathways, influencing the regioselectivity of electrophilic and nucleophilic substitution reactions on the ring. In reactions involving superelectrophilic activation, such as the hydroarylation of similar propenoic acid derivatives, the reaction proceeds through diprotonated forms of the starting material. mdpi.com

Advanced Spectroscopic and Structural Elucidation Studies of 3 2 Pyrimidinyl 2 Propenoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of 3-(2-Pyrimidinyl)-2-propenoic acid in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the molecule are expected to appear in distinct chemical environments, leading to separate signals. The protons on the acrylic acid's double bond (vinylic protons) would typically resonate as doublets due to coupling with each other. The protons of the pyrimidine (B1678525) ring would also show characteristic shifts and coupling patterns. For instance, in similar carboxylic acids, the acidic proton of the carboxyl group often appears as a broad singlet at a very downfield chemical shift. docbrown.info The addition of deuterium (B1214612) oxide (D₂O) to the sample would cause this acidic proton to be exchanged with deuterium, leading to the disappearance of its signal, a common method for identifying hydroxyl protons. docbrown.info

The ¹³C NMR spectrum provides information on the carbon skeleton. One would expect to see seven distinct signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the two carbons of the alkene, and the four carbons of the pyrimidine ring. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | broad singlet |

| Vinylic Proton (α to COOH) | 6.5 - 7.0 | doublet |

| Vinylic Proton (β to COOH) | 7.5 - 8.0 | doublet |

| Pyrimidine H-4, H-6 | 8.5 - 9.0 | doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | 165 - 175 |

| Pyrimidine C-2 | 155 - 165 |

| Pyrimidine C-4, C-6 | 150 - 160 |

| Vinylic Carbon (β to COOH) | 135 - 145 |

| Vinylic Carbon (α to COOH) | 120 - 130 |

Mass Spectrometry (MS/MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry can confirm the molecular formula, C₇H₆N₂O₂, by providing a highly accurate mass measurement. nist.gov The monoisotopic mass of the compound is approximately 150.04 daltons. uni.lu

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule. Common fragmentation pathways for this molecule would likely include the loss of small, stable molecules such as water (H₂O) from the carboxylic acid group, or the loss of carbon dioxide (CO₂) via decarboxylation. Fragmentation of the pyrimidine ring itself can also occur, providing characteristic ions that help to identify the heterocyclic core.

Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts (e.g., [M+H]⁺, [M+Na]⁺) and compared with experimental data to increase confidence in the identification. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.

The carboxylic acid group would be readily identifiable by a very broad O-H stretching band, typically in the region of 2500-3300 cm⁻¹, and a strong C=O (carbonyl) stretching band around 1680-1710 cm⁻¹. The presence of the α,β-unsaturated system conjugated with the carbonyl group typically shifts the C=O absorption to a lower frequency. The C=C double bond of the acrylic acid moiety would show a stretching vibration in the 1620-1680 cm⁻¹ region. Vibrations associated with the pyrimidine ring, including C=N and C=C stretching, would appear in the 1400-1600 cm⁻¹ range. C-H stretching vibrations for both the alkene and the aromatic ring would be observed above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Aromatic/Vinylic C-H | C-H stretch | 3000 - 3100 |

| Carboxylic Acid | C=O stretch | 1680 - 1710 |

| Alkene | C=C stretch | 1620 - 1680 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov Studies on analogous compounds reveal that the molecule is nearly planar, with a confirmed E-configuration about the C=C double bond. vulcanchem.comnih.gov

Table 4: Selected Crystallographic Data for this compound and Analogues

| Parameter | Description | Typical Value | Reference |

|---|---|---|---|

| Torsion Angle | C(α)-C(β)-C(ring)-N(ring) | -6.1° to 8.5° | vulcanchem.comnih.gov |

| Hydrogen Bond | O-H···N distance | ~2.65 Å | vulcanchem.com |

| π-π Stacking | Inter-ring distance | 3.43 - 3.82 Å | vulcanchem.com |

| Bond Length | C=C (alkene) | ~1.34 Å | vulcanchem.com |

Chromatographic Techniques for Purity Assessment and Isolation Methodologies

Chromatographic techniques are indispensable for the purification of this compound and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a commonly used method. sielc.com

A typical approach would involve reverse-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.com The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to ensure the carboxylic acid remains in its protonated state. sielc.com By monitoring the elution profile with a UV detector (as the pyrimidine ring and conjugated system are chromophoric), the purity of the compound can be determined. This HPLC method can be scaled up for preparative separation to isolate the compound from reaction mixtures or impurities. sielc.com

Thin-Layer Chromatography (TLC) serves as a rapid and simple method for monitoring the progress of a reaction or for preliminary purity checks, often using a similar solvent system to HPLC. nih.gov

Computational and Theoretical Chemistry of 3 2 Pyrimidinyl 2 Propenoic Acid and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-(2-Pyrimidinyl)-2-propenoic acid and its analogues. nih.govmdpi.com These methods provide a detailed understanding of the molecule's frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's stability and reactivity. nih.gov

DFT calculations at the B3LYP/6-31+G(d,p) level of theory, often coupled with a solvent model like the SM8 aqueous solvent model, have been successfully employed to estimate properties like acidity (pKa). nih.gov This approach calculates the energy difference between the parent compound and its dissociated form to predict its behavior in different pH environments. nih.gov Such predictions are vital as the acidity influences the predominant species in a solution. nih.gov

Furthermore, these calculations can predict various quantum and chemical parameters, including ionization energy, electron affinity, and electronegativity. nih.gov The molecular electrostatic potential (MEP) surface can also be mapped to identify electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. nih.gov

Molecular Modeling and Docking Studies for Ligand-Target Interaction Simulation

Molecular modeling and docking studies are powerful computational techniques used to simulate the interaction between a ligand, such as a derivative of this compound, and a biological target, typically a protein or enzyme. These studies are fundamental in drug design, helping to predict the binding affinity and orientation of a molecule within the active site of a target protein. mdpi.comnih.govnih.gov

For instance, in the context of kinase inhibitors, docking studies can simulate how a pyrrolo[2,3-d]pyrimidine derivative binds to the active site of protein kinases like EGFR, VEGFR2, and Her2. nih.gov The process involves generating a three-dimensional model of the ligand and fitting it into the known crystal structure of the target protein. The simulation then calculates the most favorable binding poses and the corresponding interaction energies. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

The results of docking studies can guide the design of more potent and selective inhibitors by identifying key amino acid residues involved in the binding. nih.gov This information allows for the strategic modification of the ligand's structure to enhance its interaction with the target, a crucial step in developing new therapeutic agents.

Structure-Activity Relationship (SAR) Analysis through In Silico Approaches

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. researchgate.netnih.gov In silico SAR approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, use computational models to correlate structural features with activity. nih.govresearchgate.net

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govmdpi.commdpi.com These techniques build statistical models that relate the biological activity of a series of compounds to their 3D properties, such as steric and electrostatic fields. mdpi.com

For example, CoMFA and CoMSIA studies on pyrrolo[3,2-d]pyrimidine derivatives as kinase inhibitors have produced statistically significant models with high predictive power. nih.govmdpi.com These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. The graphical output of these analyses, in the form of contour maps, highlights regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.com

Conformational Analysis and Isomer Stability Prediction

Computational methods can be used to calculate the potential energy surface of a molecule as a function of its torsional angles. nih.gov This allows for the identification of energy minima, which correspond to stable conformers, and the energy barriers between them. For a molecule like this compound, conformational analysis would focus on the rotation around the C-C single bonds in the propenoic acid chain and the bond connecting the pyrimidine (B1678525) ring to the chain.

The relative stability of different conformers (e.g., anti vs. gauche) can be determined by their calculated energies. nih.gov This information is critical because the bioactive conformation of a drug molecule—the specific shape it adopts when binding to its target—is often one of its low-energy conformers. Predicting the most stable isomers and their geometries is therefore a key step in rational drug design.

Prediction of Spectroscopic Properties from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties from first principles, meaning directly from the fundamental laws of quantum mechanics without empirical parameters. This includes the prediction of infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. nih.gov

DFT and ab initio methods can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. Similarly, chemical shifts and coupling constants for NMR spectroscopy can be computed. nih.govnih.gov These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to help in the interpretation of complex experimental spectra. nih.gov

Exploration of Molecular Interactions and Biological Targets of 3 2 Pyrimidinyl 2 Propenoic Acid Derivatives

Investigation of Receptor Binding Mechanisms

Orphan Nuclear Receptor Interactions (e.g., Small Heterodimer Partner, SHP)

Theoretical studies have explored how pyrimidine (B1678525) derivatives can act as dual inhibitors of AP-1 and NF-kappaB, two transcription factors involved in cellular responses. nih.gov By using methods like comparative molecular field analysis (CoMFA) and docking, researchers have developed 3D models to understand the relationship between the structure of these compounds and their inhibitory activity. nih.gov

These studies suggest that specific modifications to the pyrimidine structure can enhance its binding to these targets. For instance, adding H-N-thienyl or CH3-N-thienyl groups at the R(2) position, COO-tBu or COOEt groups at the R(5) position, and CH(2)CH(3) or 2-thienyl groups at the R(4) position can improve the compound's inhibitory function. nih.gov Docking analysis has shown that these derivatives bind to the regions where AP-1 and NF-kappaB interact with DNA, effectively blocking this interaction. nih.gov Interestingly, the binding sites for both AP-1 and NF-kappaB share common structural features, which explains why these pyrimidine derivatives can inhibit both. nih.gov

Studies on Muscarinic Acetylcholine (B1216132) Receptors with Related Hexahydropyrimidines

Muscarinic acetylcholine receptors (mAChRs) are a type of G protein-coupled receptor involved in various physiological processes. wikipedia.org7tmantibodies.com These receptors have a highly conserved orthosteric binding site, which makes it challenging to develop subtype-specific drugs. 7tmantibodies.com As a result, much research has focused on allosteric modulators that bind to less conserved sites. 7tmantibodies.comnih.gov

Studies on hexahydropyrimidine (B1621009) derivatives have shown that they can act as potential ligands for the M1 muscarinic acetylcholine receptor. researchgate.net Molecular docking has revealed that these compounds bind to the orthosteric active site of the M1 receptor through interactions with several functional amino acids. researchgate.net This binding is thought to be responsible for the cognitive-enhancing effects observed in animal studies. researchgate.net

Structure-activity relationship (SAR) studies of various muscarinic antagonists have provided insights into the molecular interactions that govern their binding. For example, replacing an oxygen atom with a sulfur atom in the xanthenyl and chromanyl moieties of certain antagonists can alter their binding affinity. nih.gov Additionally, the ester group in acetylcholine is crucial for its binding to the muscarinic receptor, and modifications to this group can lead to inactive compounds or even antagonists. pharmacy180.com

Enzyme Inhibition Profiling

Kinase and Phosphodiesterase Inhibition by Pyrimidine Derivatives

Pyrimidine derivatives have been extensively studied as inhibitors of various kinases, which are key regulators of cellular signaling and are often dysregulated in cancer. nih.govnih.gov Fused heterocyclic pyrimidine compounds, in particular, have shown promise as modulators of Aurora kinases (AURK) and polo-like kinases (PLK), which are involved in cell cycle regulation. nih.gov

Pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines are two classes of pyrimidine derivatives that have been identified as potent protein kinase inhibitors. nih.govrsc.org These compounds can act as ATP-competitive or allosteric inhibitors, and their structural similarity to the adenine (B156593) ring of ATP allows them to bind to the kinase active site. nih.govrsc.org SAR studies have shown that the substituent patterns on the pyrimidine ring significantly influence their pharmacological properties. nih.gov

In addition to kinases, pyrimidine derivatives have also been investigated as inhibitors of phosphodiesterases (PDEs). For instance, some pyrazolo[1,5-a]pyrimidines have been found to inhibit PDE4. nih.gov Furthermore, a study on lipophilic pyrimidine nucleosides revealed that they can be effective inhibitors of tyrosyl-DNA phosphodiesterase 1 (Tdp1), a DNA repair enzyme. mdpi.com The inhibitory activity of these compounds was found to be dependent on the presence of lipophilic groups. mdpi.commdpi.com

Table 1: Kinase and Phosphodiesterase Inhibition by Pyrimidine Derivatives

| Compound Class | Target Enzyme(s) | Key Findings |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1, CDK2, Pim-1 | Act as ATP-competitive and allosteric inhibitors; substituent patterns influence pharmacological properties. nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Multiple oncogenic kinases (e.g., BTK) | Isosteres of the adenine ring of ATP, allowing them to mimic hinge region binding interactions. rsc.org |

| Fused heterocyclic pyrimidines | Aurora kinases (AURK), Polo-like kinases (PLK) | Modulate proteins in different phases of clinical trials as anticancer agents. nih.gov |

| Lipophilic pyrimidine nucleosides | Tyrosyl-DNA phosphodiesterase 1 (Tdp1) | Effective inhibitors with IC50 values in the low micromolar to submicromolar range; lipophilic groups are essential for activity. mdpi.com |

| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines | Cyclin-dependent kinases (CDK9) | Show strong inhibitory activity on CDK9 and anti-proliferative activity in pancreatic cancer cells. nih.gov |

| Pyrazolopyrimidine derivatives | Mitotic kinesin Eg5 | Inhibit the motor domain of Eg5, leading to apoptotic cell death. nih.gov |

Aldose Reductase Inhibition and Related Enzymes

Aldose reductase (AR) is an enzyme that plays a key role in the polyol pathway, which is implicated in the long-term complications of diabetes. nih.govnih.gov As a result, aldose reductase inhibitors (ARIs) have been developed as potential therapeutic agents. nih.gov Pyrimidine derivatives have emerged as a promising class of ARIs. nih.gov

One study reported on a class of compounds with a pyrazolo[1,5-a]pyrimidine (B1248293) core that act as differential inhibitors of aldose reductase. nih.gov These compounds were designed to target the enzyme's activity on sugar substrates while preserving its detoxifying role. nih.gov Another study focused on 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives, which were found to be potent and selective AKR1B1 inhibitors. nih.gov

The development of ARIs has also led to the synthesis of compounds with other scaffolds, such as spirobenzopyran derivatives. openmedicinalchemistryjournal.comdrugdiscoverytrends.com These compounds have shown inhibitory activity in the micromolar to low micromolar range and are highly selective for ALR2 over ALR1, an enzyme involved in detoxification. openmedicinalchemistryjournal.com

Table 2: Aldose Reductase Inhibition by Pyrimidine and Other Derivatives

| Compound Class | Target Enzyme(s) | Key Findings |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine derivatives | Aldose Reductase (AKR1B1) | Act as differential inhibitors, targeting sugar metabolism while preserving detoxification functions. nih.gov |

| 2-Phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives | Aldose Reductase (AKR1B1) | Potent and selective inhibitors, with some derivatives also showing antioxidant activity. nih.gov |

| Spirobenzopyran derivatives | Aldose Reductase (ALR2) | Inhibit ALR2 in the micromolar to low micromolar range with high selectivity over ALR1. openmedicinalchemistryjournal.comdrugdiscoverytrends.com |

| (Z)-3-Phenyl-2-benzoylpropenoic acid derivatives | Aldose Reductase (ALR2) | Potent inhibitors, with the most active compound having an IC50 of 0.49 μM. nih.gov |

| Thiopyrimidinone derivatives | Aldose Reductase (AR) | Inhibit the AR enzyme at 50 μM, with some derivatives having IC50 values ranging from 2.0 to 14.5 μM. researchgate.net |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in various cellular processes, including DNA repair. mdpi.com PARP inhibitors have emerged as a promising class of anticancer drugs, particularly for tumors with defects in DNA repair mechanisms. mdpi.comnih.govacs.org

Several studies have focused on the development of pyrimidine-based PARP inhibitors. For example, a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were designed and synthesized as novel PARP-1 inhibitors. rsc.org These compounds showed excellent inhibitory activity, with some being more potent than the reference drug Olaparib. rsc.org The structure-activity relationship studies revealed that the pyrano[2,3-d]pyrimidine-2,4-dione scaffold is important for interacting with the amino acids in the enzyme's active site. rsc.org

Another study explored the impact of adding an adenosine (B11128) pocket-binding motif to a 3-oxo-2,3-dihydrobenzofuran-7-carboxamide scaffold. nih.gov This led to the development of potent PARP-1 inhibitors with IC50 values in the nanomolar range. nih.gov The study also showed that pyrimidin-2-yl derivatives were well-tolerated and could extend into the vicinity of key amino acid residues in the PARP-1 active site. nih.gov

The mechanism of action of PARP inhibitors involves not only catalytic inhibition but also "trapping" of the PARP enzyme on damaged DNA. doi.org This trapping prevents DNA repair, replication, and transcription, ultimately leading to cell death. doi.org Different PARP inhibitors have varying trapping efficiencies, which correlates with their ability to kill cancer cells. doi.org

Table 3: Poly(ADP-ribose) Polymerase (PARP) Inhibition by Pyrimidine and Other Derivatives

| Compound Class | Target Enzyme(s) | Key Findings |

|---|---|---|

| Pyrano[2,3-d]pyrimidine-2,4-dione analogues | PARP-1 | Excellent inhibitory activity, with some compounds more potent than Olaparib; the scaffold is crucial for binding. rsc.org |

| 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide derivatives | PARP-1 | Potent inhibitors with IC50 values in the nanomolar range; pyrimidin-2-yl derivatives are well-tolerated. nih.gov |

| Lipophilic pyrimidine nucleosides | PARP1/2 | Did not show significant inhibition of PARP1/2. mdpi.com |

| Various clinical-stage PARP inhibitors (e.g., Olaparib, Rucaparib) | PARP1, PARP2 | Inhibit PARP catalytic activity and "trap" the enzyme on damaged DNA, leading to cell death. doi.orgresearchgate.net |

Cyclooxygenase (COX) Isoform Inhibition

Derivatives of 3-(2-pyrimidinyl)-2-propenoic acid have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov There are two primary isoforms, COX-1 and COX-2, that are genetically distinct and possess different physiological and pathological roles. nih.gov

In a notable study, two pyrimidine derivatives, designated L1 and L2, were evaluated for their COX inhibitory activity. nih.gov The findings demonstrated that both compounds exhibited a higher affinity for the COX-2 isoform over the COX-1 isoform. nih.gov This selectivity is a desirable characteristic for anti-inflammatory agents, as COX-2 is often overexpressed in cancerous and inflamed tissues, while COX-1 is involved in maintaining normal physiological functions. nih.gov The inhibitory potency of L1 and L2 against COX-2 was found to be comparable to the established COX-2 inhibitor, meloxicam, and significantly greater than that of piroxicam. nih.govnih.gov The assessment of COX activity was conducted using a colorimetric method that measures the oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD). nih.govnih.gov

Table 1: In Vitro COX-1 and COX-2 Inhibition by Pyrimidine Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| L1 | >100 | 1.2 | >83.3 |

| L2 | >100 | 1.5 | >66.7 |

| Meloxicam | 25 | 1.1 | 22.7 |

| Piroxicam | 50 | 10 | 5 |

Data sourced from a study on pyrimidine derivatives as selective COX-2 inhibitors. nih.govnih.gov

Cellular Pathway Modulation

The interaction of this compound derivatives with their biological targets can trigger a cascade of events within the cell, leading to the modulation of critical signaling pathways. These alterations can ultimately determine the cell's fate, including its ability to proliferate or undergo programmed cell death.

Apoptosis Induction and Associated Signaling Pathways (e.g., NF-κB Canonical Pathway)

Several studies have highlighted the capacity of pyrimidine derivatives to induce apoptosis, or programmed cell death, in cancer cells. For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to initiate apoptosis, which is a key mechanism for their anticancer effects. nih.gov The process of apoptosis is a tightly regulated cellular program that is essential for normal tissue development and homeostasis, and its dysregulation is a hallmark of cancer.

The pro-apoptotic activity of these compounds is often linked to their influence on specific signaling pathways. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) canonical pathway, which plays a crucial role in regulating inflammation, immunity, and cell survival. In some cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. The inhibition of this pathway by pyrimidine derivatives can therefore sensitize cancer cells to apoptotic signals.

Further mechanistic studies on related pyrrolo[2,3-d]pyrimidine derivatives have revealed that their pro-apoptotic effects can be mediated by the upregulation of pro-apoptotic proteins such as Bax and caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. mdpi.com

In Vitro Regulation of Cell Proliferation

The ability of this compound and its derivatives to inhibit the proliferation of cancer cells has been demonstrated in various in vitro studies. These compounds have shown dose-dependent inhibitory effects on the growth of different cancer cell lines. scialert.net For example, a series of furo[2,3-d]pyrimidine (B11772683) derivatives displayed potent antiproliferative activity against a panel of 59 human cancer cell lines. nih.gov One particular derivative, 10b, exhibited remarkable anticancer activity with GI₅₀ (Growth Inhibition 50) values ranging from 0.91 to 16.7 μM across 38 different cancer cell lines. nih.gov

Similarly, pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against melanoma cell lines, with some compounds showing activity superior to the established drug Sorafenib. nih.gov The antiproliferative effects of these compounds are often a direct consequence of their ability to induce cell cycle arrest and apoptosis. mdpi.com

Table 2: Antiproliferative Activity of a Furo[2,3-d]pyrimidine Derivative (10b)

| Cancer Cell Line | GI₅₀ (µM) | TGI (µM) |

|---|---|---|

| Breast (HS 578T) | 1.51 | 4.96 |

| Colon (COLO 205) | 1.84 | 5.21 |

| Leukemia (K-562) | 0.91 | 2.32 |

| Melanoma (UACC-257) | 2.15 | 15.0 |

Data represents the concentration required for 50% growth inhibition (GI₅₀) and total growth inhibition (TGI). nih.gov

Advanced Methodologies for Biological Target Identification

Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and for the development of new therapeutic agents. Several advanced methodologies are employed for this purpose.

Chemical Proteomics and Affinity Purification Techniques

Chemical proteomics is a powerful approach for the identification of protein targets of small molecules from their native cellular environment. nih.gov A key technique within chemical proteomics is affinity purification, which leverages the physical interaction between a small molecule and its protein target. nih.gov In this method, a derivative of the compound of interest, such as a this compound derivative, is immobilized on a solid support, creating an "affinity matrix." This matrix is then incubated with a complex protein mixture, such as a cell lysate. nih.gov

Proteins that bind specifically to the immobilized compound are captured, while non-binding proteins are washed away. nih.gov A significant challenge in this technique is distinguishing true specific targets from non-specific background proteins that bind to the matrix. nih.gov To address this, various strategies are employed, including the use of control matrices and competitive elution with an excess of the free compound. nih.govnih.gov

Mass Spectrometry-Based Protein Identification and Quantification

Following affinity purification, the captured proteins are identified and quantified using mass spectrometry. nih.gov The proteins are first eluted from the affinity matrix and are typically digested into smaller peptides by enzymes like trypsin. nih.gov This peptide mixture is then analyzed by a mass spectrometer, which measures the mass-to-charge ratio of the peptides. nih.gov

Through a process called tandem mass spectrometry (MS/MS), individual peptides are selected and fragmented to produce a characteristic fragmentation pattern. nih.gov This pattern serves as a "fingerprint" that can be used to determine the amino acid sequence of the peptide by searching against protein sequence databases. nih.gov The identification of multiple peptides from a single protein provides high confidence in its identification as a potential target of the compound. nih.gov Furthermore, quantitative proteomic techniques can be used to compare the amount of protein captured under different conditions, helping to validate the specificity of the interaction. nih.gov

Application of Artificial Intelligence and Machine Learning in Target Discovery

Deep learning, a subset of machine learning, utilizes artificial neural networks to learn complex patterns from large datasets. nih.gov In the context of target discovery, deep learning models can be used for:

Protein Structure Prediction: AI tools can predict the three-dimensional structure of a target protein from its amino acid sequence, which is crucial for understanding drug-target interactions. mdpi.comnih.gov

Virtual Screening: AI algorithms can rapidly screen large libraries of compounds against a predicted protein structure to identify potential binders. patsnap.com

De Novo Drug Design: Generative AI models can design novel molecules with specific desired properties to interact with a target of interest. patsnap.com

In Vitro Biological Screening Models and Assays

Once potential biological targets have been identified, in vitro screening models and assays are essential for experimentally validating these predictions and quantifying the biological activity of this compound derivatives. These assays are performed in a controlled laboratory setting, outside of a living organism, and provide crucial data on the compound's efficacy and mechanism of action.

The choice of in vitro model depends on the hypothesized biological target. For instance, if a derivative is predicted to have anti-inflammatory activity by targeting cyclooxygenase (COX) enzymes, a colorimetric assay can be used to measure the peroxidase activity of COX-1 and COX-2. nih.gov This type of assay monitors a color change resulting from the enzymatic reaction, allowing for the determination of the compound's inhibitory concentration (IC50).

If the target is a protein kinase, such as Epidermal Growth Factor Receptor (EGFR), which is often implicated in cancer, specific enzyme inhibition assays would be employed. nih.gov For cellular processes like oxidative stress, assays such as the DCF-DA assay can be used to measure the levels of reactive oxygen species (ROS) in cells treated with the compound. nih.gov

For compounds with potential anticancer activity, a common initial step is to screen them against a panel of cancer cell lines, such as MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer), to determine their cytotoxic effects and calculate IC50 values. mdpi.com

Role As Chemical Probes and Building Blocks in Advanced Research

Precursors for Complex Heterocyclic Systems and Pharmaceutical Intermediates

The chemical structure of 3-(2-Pyrimidinyl)-2-propenoic acid makes it an important intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical field. caymanchem.com The pyrimidine (B1678525) ring is a core component of many biologically active compounds, and the propenoic acid side chain provides a reactive handle for further chemical modifications.

Researchers have developed straightforward and efficient methods for synthesizing related structures, such as 3-(pyrimidinyl)propanoates, from readily available precursors. For instance, the cyclocondensation of β-alkoxyvinyltrihalomethylketones with amidines is a reported method for creating pyrimidine rings with a propanoate side chain. researchgate.net This process allows for the creation of a diverse library of pyrimidine derivatives by varying the starting materials. researchgate.net These synthetic routes yield new glutamate-like 3-(trihalomethylatedpyrimidinyl)propanoates, highlighting the role of the pyrimidinyl-propanoic acid backbone as a foundational structure for pharmaceutical intermediates. researchgate.net The synthesis of thiophene-linked pyrimidopyrimidines, for example, begins with precursor chalcones which are then reacted with guanidine hydrochloride to form the core heterocyclic system. ias.ac.in

The resulting complex heterocyclic systems are often investigated for their potential as therapeutic agents. The ability to systematically modify the core structure is crucial for developing new drugs. researchgate.net

Table 1: Examples of Synthesized Pyrimidinyl Propanoates

| Precursor 1 | Precursor 2 | Resulting Compound Class |

|---|---|---|

| Methyl 7,7,7-trihalo-4-methoxy-6-oxo-4-heptenoates | Amidines (e.g., urea (B33335), benzamidine) | Methyl 3-(pyrimidinyl)propanoates |

| 2-Acetylthiophene | Aromatic Aldehydes | Thiophene-linked Chalcones |

| Thiophene-linked Pyrimidines | Guanidine Hydrochloride | Thiophene-linked Pyrimidopyrimidines |

This table illustrates precursor molecules that can be used to synthesize complex heterocyclic systems based on a pyrimidinyl-propanoic acid framework.

Scaffold in Rational Drug Design and Discovery Programs

The pyrimidine ring system is considered a "privileged structure" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. researchgate.netnih.gov The this compound structure serves as a key scaffold in this context. Rational drug design often utilizes such scaffolds, modifying them with different chemical groups to optimize their interaction with a specific biological target. researchgate.net

The strategy of "scaffold hopping" involves replacing a core molecular structure in a known active compound with a different, but functionally similar, scaffold to discover new drugs with improved properties. nih.govnih.govmdpi.com Pyrimidine-based scaffolds, including thieno[3,2-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, are frequently used in this approach to develop inhibitors for targets like protein kinases, which are crucial in cancer therapy. nih.govsemanticscholar.orgnih.gov

In structure-based drug design, the acid group of a scaffold like this compound can be crucial for binding to a target protein. For instance, in the design of inhibitors for the enzyme Notum, a thienopyrimidine acid was shown to form a network of hydrogen bonds with amino acid residues in the enzyme's active site, anchoring the inhibitor in place. nih.gov This highlights the functional importance of the acrylic acid portion of the scaffold in molecular recognition.

Table 2: Pyrimidine Scaffolds in Drug Discovery

| Scaffold Type | Therapeutic Target Class | Example Application |

|---|---|---|

| Pyrrolo[2,3-d]pyrimidine | Kinase Inhibitors | Anti-cancer agents, anti-inflammatory drugs. researchgate.netnih.gov |

| Thieno[3,2-d]pyrimidine | Kinase Inhibitors | Development of PI3K/mTOR dual inhibitors for cancer therapy. nih.gov |

| Furano[2,3-d]pyrimidine | Carboxylesterase Inhibitors | Development of Notum inhibitors for Wnt signaling pathway regulation. nih.gov |

| Pyrido[2,3-d]pyrimidin-7-one | Guanine Nucleotide Exchange Factor | Development of SOS1 degraders for KRAS-mutant cancers. nih.gov |

This table showcases various pyrimidine-based scaffolds and their applications in rational drug design programs.

Applications as Monomeric Units or Intermediates in Materials Science Research

Propenoic acid, more commonly known as acrylic acid, is a fundamental monomer used in the production of a wide range of polymers. essentialchemicalindustry.orgessentialchemicalindustry.org It undergoes addition polymerization to form poly(propenoic acid). essentialchemicalindustry.org Esters of propenoic acid, such as methyl, ethyl, and butyl propenoate, are also widely used to create various acrylic polymers for applications in paints, varnishes, and fibers. essentialchemicalindustry.orgessentialchemicalindustry.org

Given this chemistry, this compound can be considered a functionalized monomer. The propenoic acid portion of the molecule can potentially participate in polymerization reactions, similar to standard acrylic acid. The incorporation of the pyrimidine ring into the polymer backbone or as a side chain would introduce specific properties to the resulting material. The nitrogen-containing heterocyclic ring could influence characteristics such as thermal stability, conductivity, hydrophilicity, and the ability to coordinate with metal ions.

While the primary research focus for this compound has been in pharmaceuticals, its structure is analogous to other functional monomers used in materials science. The synthesis of polymers from such specialized acrylic monomers is a key strategy for creating advanced materials with tailored properties.

Table 3: Potential Polymerization of this compound

| Monomer | Polymer Structure Element | Potential Properties Conferred by Pyrimidine Ring |

|---|---|---|

| Propenoic acid (Acrylic Acid) | -[CH2-CH(COOH)]n- |

Baseline for comparison |

| This compound | -[CH2-CH(C7H5N2O2)]n- (Simplified) |

Modified thermal stability, metal coordination sites, altered pH-responsiveness |

This table outlines the potential of this compound as a functional monomer in materials science.

Development of Analytical Standards and Reference Materials

In pharmaceutical development and quality control, the availability of pure analytical standards and reference materials is essential. These standards are used to confirm the identity, purity, and concentration of active pharmaceutical ingredients (APIs) and their intermediates. Companies that specialize in chemical synthesis produce a wide array of compounds, including complex heterocyclic molecules, to serve as analytical standards. asischem.comasischem.com

For a compound like this compound, which is an intermediate in pharmaceutical synthesis, a highly purified version would be required as a reference material. caymanchem.com This allows chemists to track the progress of a reaction, identify impurities, and ensure the quality of the final product.

Furthermore, isotopically labeled versions of related compounds, such as (2E)-3-(3-Pyridinyl)-2-propenoic Acid-d4, are synthesized for use in research. scbt.com These labeled compounds are particularly valuable as internal standards in quantitative analytical techniques like mass spectrometry, allowing for more accurate measurement of the non-labeled compound in complex biological or chemical samples. The development of such standards is a critical, though often overlooked, aspect of chemical and pharmaceutical research.

Q & A

Basic: What are the recommended synthetic routes for 3-(2-pyrimidinyl)-2-propenoic acid, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves coupling pyrimidine derivatives with acrylic acid precursors. Key steps include:

- Knoevenagel condensation : Reacting pyrimidine-2-carbaldehyde with malonic acid under acidic conditions .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

- Yield optimization : Adjust reaction temperature (80–100°C) and catalyst (e.g., piperidine) concentrations .

Basic: How can spectroscopic methods (NMR, IR) distinguish this compound from structural analogs?

Methodological Answer:

- ¹H NMR : The α,β-unsaturated proton signals (δ 6.3–7.1 ppm, doublets) and pyrimidine ring protons (δ 8.5–9.0 ppm) are diagnostic .

- IR : Confirm the carboxylic acid group (broad O–H stretch ~2500–3000 cm⁻¹) and conjugated C=O (1690–1710 cm⁻¹) .

- Mass spectrometry : Molecular ion peak at m/z 177.07 (C₇H₆N₂O₂) .

Basic: What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but limited in water (<1 mg/mL at 25°C). Adjust pH >7 (sodium salt form) for aqueous solubility .

- Stability : Degrades at >100°C; store at 4°C in inert atmosphere. Avoid prolonged light exposure to prevent photoisomerization .

Advanced: How can reaction conditions be optimized for stereoselective synthesis of (E)-3-(2-pyrimidinyl)-2-propenoic acid?

Methodological Answer:

- Stereocontrol : Use chiral catalysts (e.g., L-proline) in asymmetric Knoevenagel reactions .

- Monitoring : Employ HPLC with a chiral column (Chiralpak IA, hexane/isopropanol) to track enantiomeric excess (>90%) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies to guide catalyst selection .

Advanced: How should researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

- Assay standardization : Validate protocols (e.g., IC₅₀ measurements) using positive controls (e.g., caffeic acid for antioxidant studies) .

- Batch variability : Characterize impurities via LC-MS and correlate with bioactivity outliers .

- Meta-analysis : Compare datasets across studies using multivariate statistics (PCA) to identify confounding variables (e.g., cell line differences) .

Advanced: What computational tools predict the interaction of this compound with biological targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model binding to pyrimidine-sensitive enzymes (e.g., dihydroorotate dehydrogenase) .

- MD simulations : GROMACS simulations (AMBER force field) assess stability of ligand-protein complexes over 100 ns .

- QSAR models : Train models with PubChem bioassay data (AID 1259351) to predict ADMET properties .

Advanced: How does microbial metabolism influence the compound’s bioavailability in pharmacokinetic studies?

Methodological Answer:

- In vitro models : Incubate with human gut microbiota (e.g., Bacteroides spp.) to identify metabolites like 3-(pyrimidinyl)propionic acid via LC-QTOF-MS .

- Enzymatic assays : Test hepatic CYP450 isoforms (e.g., CYP3A4) for oxidative modifications .

- In vivo correlation : Compare plasma concentrations in germ-free vs. conventional mice to quantify microbial contribution .

Advanced: What chromatographic techniques quantify trace impurities in synthesized batches?

Methodological Answer:

- HPLC-DAD : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) with UV detection at 254 nm. Limit of quantification (LOQ): 0.1% .

- GC-MS : Derivatize with BSTFA for volatile impurity analysis (e.g., residual malonic acid) .

Advanced: What strategies enable regioselective functionalization of the pyrimidine ring without affecting the propenoic acid moiety?

Methodological Answer:

- Protecting groups : Temporarily esterify the carboxylic acid (e.g., methyl ester) before brominating the pyrimidine at C5 .

- Microwave-assisted synthesis : Accelerate ring modifications (e.g., Suzuki coupling) at 120°C while preserving the acrylic acid group .

Advanced: How do pH and ionic strength affect the compound’s aggregation behavior in aqueous solutions?

Methodological Answer:

- Dynamic light scattering (DLS) : Measure hydrodynamic radius (Rₕ) at pH 2–10 to identify critical aggregation concentrations .

- Zeta potential : Correlate surface charge (negative above pH 4.5) with colloidal stability .

- MD simulations : Predict salt-bridge formation between carboxylate and counterions (Na⁺, K⁺) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.